molecular formula C18H22N4O5 B2453276 Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034298-60-5

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2453276
CAS No.: 2034298-60-5
M. Wt: 374.397
InChI Key: NFPYZCLHMPYHEW-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features an imidazolidinone ring, a piperidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
  • 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Uniqueness

Benzyl (2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl N-[2-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c23-15(10-20-18(26)27-12-13-4-2-1-3-5-13)21-8-6-14(7-9-21)22-16(24)11-19-17(22)25/h1-5,14H,6-12H2,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYZCLHMPYHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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